![molecular formula C20H18FN3S B2715058 4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole CAS No. 478079-73-1](/img/structure/B2715058.png)

4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

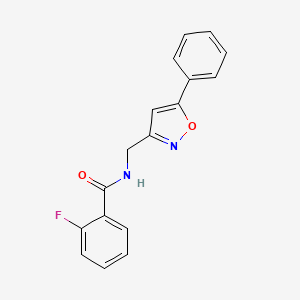

The compound “4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups, including an allyl group, a fluorobenzyl group, a phenylethenyl group, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The 1,2,4-triazole ring provides a heterocyclic core, while the allyl, fluorobenzyl, and phenylethenyl groups contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Synthesis and Structural Characterization

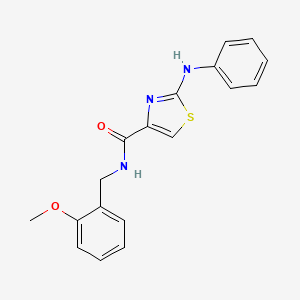

The synthesis and characterization of triazole derivatives, including those similar to the specified chemical, have been explored to understand their molecular interactions and properties. For instance, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives and characterized them using single crystal and powder X-ray diffraction, focusing on intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014). These findings provide insights into the structural aspects and potential applications of such compounds in material science and pharmaceuticals.

Biological Activities

Research into the biological activities of 1,2,4-triazole derivatives has revealed their potential in various fields:

Antibacterial and Antifungal Properties : Colanceska-Ragenovic et al. (2001) synthesized 4-allyl/amino-5-aryl-1,2,4-triazoles and tested their antibacterial and antifungal effects against a variety of pathogens, highlighting the therapeutic potential of these compounds in combating infectious diseases (Colanceska-Ragenovic, Dimova, Kakurinov, Molnar, & Bužarovska, 2001).

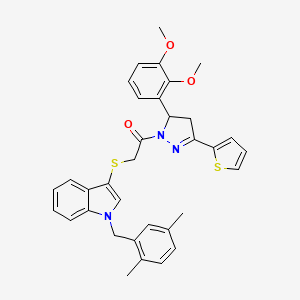

Anticancer Activity : Alam (2022) explored the synthesis of eugenol 1,2,3-triazole derivatives and their anticancer activity against breast cancer cells, demonstrating significant cytotoxicity and providing a basis for developing novel anticancer agents (Alam, 2022).

HIV-1 Inhibition : Wu et al. (2007) synthesized derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole and assessed their activity as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing promising inhibitory effects against HIV-1 replication and reverse transcriptase activity (Wu, Liu, Cheng, Cao, Wang, Li, Xu, Pannecouque, Witvrouw, & De Clercq, 2007).

properties

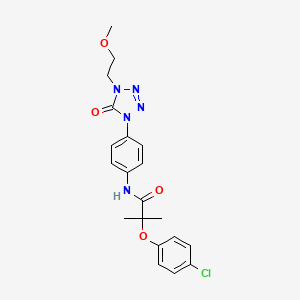

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-4-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3S/c1-2-14-24-19(13-10-16-6-4-3-5-7-16)22-23-20(24)25-15-17-8-11-18(21)12-9-17/h2-13H,1,14-15H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYJRYRYWROPS-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)

![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)

![2-[[5-(1,3-Benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2714989.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)

![ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2714994.png)